molecular formula C9H9NOS B1587025 4,6-Dimethyl-2(3H)-benzothiazolone CAS No. 80567-67-5

4,6-Dimethyl-2(3H)-benzothiazolone

Cat. No. B1587025
CAS RN: 80567-67-5
M. Wt: 179.24 g/mol
InChI Key: LYSKATDZHMEORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,6-Dimethyl-2(3H)-benzothiazolone” is a chemical compound that has been studied in various fields of chemistry. It is a derivative of benzothiazolone, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of “4,6-Dimethyl-2(3H)-benzothiazolone” involves a series of reactions including condensation, alkylation, and halocyclization . The sequence of these reactions was investigated during the synthesis of the target 2,3-dihydro [1,3]oxazolo [3,2- a ]-pyridinium salts .


Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-2(3H)-benzothiazolone” is complex and has been studied using various techniques . The compound exhibits dock score values between − 6.4 and − 9.2 kcal/mol, indicating its potential for interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving “4,6-Dimethyl-2(3H)-benzothiazolone” have been studied extensively . For instance, the reaction of this compound with acetylacetone in basic media leads to the formation of two products .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including 4,6-Dimethyl-2(3H)-benzothiazolone, have been studied for their effectiveness as corrosion inhibitors. Specifically, these derivatives have shown significant inhibition efficiencies against steel corrosion, especially in acidic environments like 1 M HCl solutions. They are able to adsorb onto surfaces through physical and chemical means, providing extra stability and higher inhibition efficiencies compared to other inhibitors from the same family (Hu et al., 2016).

Anticancer Activity

Several studies have investigated the potential anticancer activity of benzothiazole derivatives. For instance, compounds derived from benzothiazole, including those similar to 4,6-Dimethyl-2(3H)-benzothiazolone, have shown promising results in inhibiting the growth of various cancer cell lines, such as breast, lung, and central nervous system cancers. These compounds are particularly effective due to their ability to interact with specific receptors or enzymes in cancer cells, thereby inhibiting cell proliferation and tumor growth (Mohareb et al., 2014); (Abdelgawad et al., 2013).

Inhibition of Protein Aggregation

Benzothiazole derivatives have been identified as potential inhibitors of protein aggregation, which is a significant factor in neurodegenerative diseases like Huntington's disease. These compounds can suppress the formation of insoluble polyglutamine-containing protein aggregates in neurons, offering a potential therapeutic strategy for treating such conditions (Heiser et al., 2002).

Safety And Hazards

The safety and hazards associated with “4,6-Dimethyl-2(3H)-benzothiazolone” are not well-documented. It is always recommended to handle chemical compounds with care and follow safety guidelines .

Future Directions

The future directions for research on “4,6-Dimethyl-2(3H)-benzothiazolone” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, more studies are needed to fully understand its safety and hazards .

properties

IUPAC Name

4,6-dimethyl-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-5-3-6(2)8-7(4-5)12-9(11)10-8/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSKATDZHMEORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40230400
Record name 2(3H)-Benzothiazolone, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2(3H)-benzothiazolone

CAS RN

80567-67-5
Record name 2(3H)-Benzothiazolone, 4,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080567675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzothiazolone, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-2(3H)-benzothiazolone
Reactant of Route 2
4,6-Dimethyl-2(3H)-benzothiazolone
Reactant of Route 3
Reactant of Route 3
4,6-Dimethyl-2(3H)-benzothiazolone
Reactant of Route 4
4,6-Dimethyl-2(3H)-benzothiazolone
Reactant of Route 5
4,6-Dimethyl-2(3H)-benzothiazolone
Reactant of Route 6
4,6-Dimethyl-2(3H)-benzothiazolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.